(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
CAS No.: 1354015-15-8
Cat. No.: VC6368968
Molecular Formula: C17H28N4O3
Molecular Weight: 336.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354015-15-8 |
|---|---|
| Molecular Formula | C17H28N4O3 |
| Molecular Weight | 336.436 |
| IUPAC Name | tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m0/s1 |
| Standard InChI Key | MLMXCKDDWPEREW-ZDUSSCGKSA-N |
| SMILES | CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted with a diethylamino group at position 6, linked via an ether bond to the (S)-configured 3-position of a pyrrolidine ring. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. Its IUPAC name is tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate, with a molecular formula of C₁₇H₂₈N₄O₃ and a molecular weight of 336.436 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1354015-15-8 |
| Molecular Formula | C₁₇H₂₈N₄O₃ |
| Molecular Weight | 336.436 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate |
| SMILES | CCN(CC)C₁=CC(=NC=N₁)OC₂CCN(C₂)C(=O)OC(C)(C)C |
| InChIKey | MLMXCKDDWPEREW-ZDUSSCGKSA-N |
Stereochemical Significance
The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Enantiomeric purity influences binding affinity to target proteins, as demonstrated in analogous compounds where (S)-enantiomers showed 3–10× greater potency than (R)-counterparts . For example, in NAPE-PLD inhibitors, (S)-3-hydroxypyrrolidine substituents improved enzymatic inhibition by reducing steric clashes and optimizing hydrogen-bond interactions .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for this specific compound are proprietary, its structure suggests a multi-step synthesis:
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Pyrimidine Core Formation: Coupling diethylamine with 4-chloro-6-aminopyrimidine under Ullmann conditions.
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Pyrrolidine Functionalization: Introducing the Boc-protected pyrrolidine via nucleophilic substitution at the pyrimidine 4-position.
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Stereocontrol: Asymmetric catalysis (e.g., chiral Lewis acids) ensures (S)-configuration at the pyrrolidine 3-position .
Patent US8247415B2 highlights analogous methods for tert-butyl-protected pyrrolidines, utilizing Boc anhydride [(Boc)₂O] in dichloromethane with DMAP catalysis .
Purification and Characterization
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Chromatography: Reverse-phase HPLC for enantiomeric resolution.
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Spectroscopy: ¹H/¹³C NMR confirms regiochemistry; LC-MS validates molecular weight .
Structure–Activity Relationship (SAR) Insights
Pyrimidine Modifications
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6-Diethylamino Group: Enhances solubility and modulates electron density. Replacement with smaller alkyl groups (e.g., methyl) reduces potency by 50% in kinase assays .
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4-Oxy Linker: Ether bonds improve metabolic stability compared to ester linkages, as shown in CDK2 degraders .
Pyrrolidine Optimization
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(S)-Configuration: Increases target engagement by 3-fold vs. (R)-enantiomers in β3 adrenergic receptor agonists .
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Boc Protection: Stabilizes the pyrrolidine nitrogen against oxidative metabolism, extending half-life in vivo .
Table 2: SAR Trends in Analogous Compounds
| Modification | Effect on Potency (IC₅₀) | Effect on Lipophilicity (cLogP) |
|---|---|---|
| 6-Diethylamino → 6-Methyl | ↓ 2× | ↓ 0.5 |
| (S)-Pyrrolidine → (R)-Pyrrolidine | ↓ 3× | No change |
| Boc → Acetyl Protection | ↓ 5× | ↑ 0.8 |
Research Gaps and Future Directions
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In Vivo Profiling: No pharmacokinetic data exists for this compound. Studies on bioavailability and blood-brain barrier penetration are needed.
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Target Deconvolution: High-throughput screening against kinase panels would elucidate primary targets.
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Synthetic Scalability: Optimizing enantioselective routes for industrial-scale production remains challenging.
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